(R)-(-)-1-Amino-2-propanol
Overview
Description
®-(-)-1-Amino-2-propanol is a chiral amino alcohol with the molecular formula C3H9NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its optical activity, with the ®-enantiomer being the active form in many biological systems.
Synthetic Routes and Reaction Conditions:
Reduction of Amino Acetone: One common method involves the reduction of amino acetone using sodium borohydride in the presence of a suitable solvent like methanol.
Amination of Epoxides: Another method includes the amination of epoxides such as propylene oxide with ammonia or amines under controlled conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, ®-(-)-1-Amino-2-propanol can be produced via catalytic hydrogenation of amino ketones using metal catalysts like palladium on carbon.
Enzymatic Resolution: Enzymatic resolution of racemic mixtures using lipases or other specific enzymes to obtain the desired enantiomer is also a widely used method.
Types of Reactions:
Oxidation: ®-(-)-1-Amino-2-propanol can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Amino ketones, amino aldehydes.
Reduction: Primary amines, alcohols.
Substitution: Halides, esters.
Chemistry:
Synthesis of Pharmaceuticals: ®-(-)-1-Amino-2-propanol is used as a building block in the synthesis of various drugs, including beta-blockers and antiviral agents.
Chiral Catalysts: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor in various biochemical pathways.
Metabolic Studies: It is used in metabolic studies to understand the role of amino alcohols in biological systems.
Medicine:
Drug Development: ®-(-)-1-Amino-2-propanol is a key intermediate in the development of drugs for treating cardiovascular diseases and viral infections.
Diagnostic Agents: It is used in the synthesis of diagnostic agents for imaging and other medical applications.
Industry:
Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.
Polymer Synthesis: It is involved in the synthesis of polymers and resins with specific properties.
Molecular Targets and Pathways:
Enzyme Interaction: ®-(-)-1-Amino-2-propanol interacts with specific enzymes, inhibiting or modulating their activity. This interaction is crucial in its role as a pharmaceutical intermediate.
Cellular Pathways: The compound affects cellular pathways by altering the balance of amino alcohols, impacting various metabolic processes.
Comparison with Similar Compounds
(S)-(+)-1-Amino-2-propanol: The enantiomer of ®-(-)-1-Amino-2-propanol, which has different biological activity and applications.
2-Amino-1-propanol: A structural isomer with similar chemical properties but different stereochemistry.
1-Amino-2-butanol: A homologous compound with an additional carbon atom, exhibiting different reactivity and applications.
Uniqueness:
Chirality: The ®-enantiomer of 1-Amino-2-propanol is unique in its specific interactions with biological systems, making it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Versatility: Its ability to undergo various chemical reactions and serve as a building block in multiple synthetic pathways highlights its versatility.
Properties
IUPAC Name |
(2R)-1-aminopropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKKHQJGJAFBHI-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318940 | |
Record name | (R)-1-Amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-16-8 | |
Record name | (R)-1-Amino-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-1-Aminopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-Amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-1-aminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.